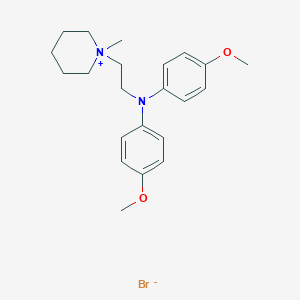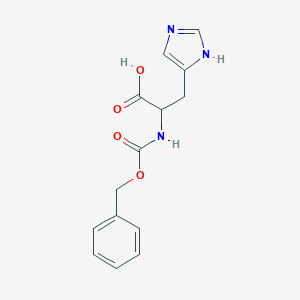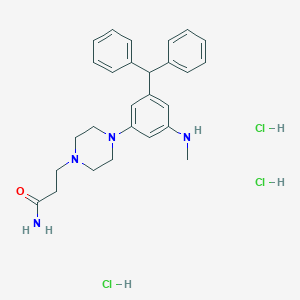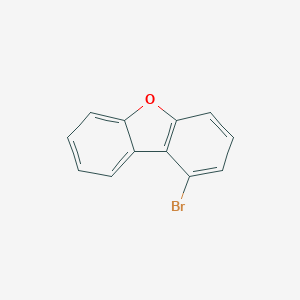
Benzo(6,7)cyclohept(1,2,3-de)isoquinoline, 1,2,3,7,8,12b-hexahydro-2-(2-(dimethylamino)ethyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(6,7)cyclohept(1,2,3-de)isoquinoline, 1,2,3,7,8,12b-hexahydro-2-(2-(dimethylamino)ethyl)-, dihydrochloride, commonly known as AH-7921, is a synthetic opioid analgesic drug. This drug was first synthesized in the 1970s and has been used as a research chemical in scientific studies. AH-7921 is a highly potent drug and has been found to have strong analgesic effects. It has been used in scientific research to study the mechanism of action of opioid analgesics and to investigate the biochemical and physiological effects of opioids.
Wirkmechanismus
AH-7921 acts as a selective agonist of the μ-opioid receptor, which is responsible for the analgesic effects of opioids. Activation of the μ-opioid receptor leads to the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. This inhibition leads to the reduction of pain sensation.
Biochemische Und Physiologische Effekte
AH-7921 has been found to have strong analgesic effects, similar to those of other opioid analgesics. It has also been found to have sedative effects and to cause respiratory depression. In addition, AH-7921 has been found to have a high potential for abuse and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
AH-7921 has been used in scientific research as a tool to study the mechanism of action of opioid analgesics and to investigate the biochemical and physiological effects of opioids. However, due to its high potential for abuse and addiction, its use in laboratory experiments is limited. It is important to use caution when handling and storing AH-7921, as it can be dangerous if not handled properly.
Zukünftige Richtungen
There are several future directions for research on AH-7921. One direction is to investigate the potential use of AH-7921 as a treatment for chronic pain. Another direction is to investigate the development of tolerance and dependence to AH-7921 and other opioid analgesics. Additionally, there is a need for further research on the potential for abuse and addiction to AH-7921 and other synthetic opioids.
Synthesemethoden
AH-7921 is synthesized by the reaction of 4-cyano-2-(dimethylamino)butyronitrile with cyclohexanone in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of AH-7921.
Wissenschaftliche Forschungsanwendungen
AH-7921 has been used in scientific research to study the mechanism of action of opioid analgesics. It has been found to act as a selective agonist of the μ-opioid receptor, which is responsible for the analgesic effects of opioids. AH-7921 has also been used to investigate the biochemical and physiological effects of opioids, such as the development of tolerance and dependence.
Eigenschaften
CAS-Nummer |
19701-61-2 |
|---|---|
Produktname |
Benzo(6,7)cyclohept(1,2,3-de)isoquinoline, 1,2,3,7,8,12b-hexahydro-2-(2-(dimethylamino)ethyl)-, dihydrochloride |
Molekularformel |
C21H28Cl2N2 |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
2-(16-azatetracyclo[8.7.1.02,7.014,18]octadeca-2,4,6,10(18),11,13-hexaen-16-yl)-N,N-dimethylethanamine;dihydrochloride |
InChI |
InChI=1S/C21H26N2.2ClH/c1-22(2)12-13-23-14-18-8-5-7-17-11-10-16-6-3-4-9-19(16)20(15-23)21(17)18;;/h3-9,20H,10-15H2,1-2H3;2*1H |
InChI-Schlüssel |
FJGNCQIGSUNKGK-UHFFFAOYSA-N |
SMILES |
CN(C)CCN1CC2C3=CC=CC=C3CCC4=C2C(=CC=C4)C1.Cl.Cl |
Kanonische SMILES |
CN(C)CCN1CC2C3=CC=CC=C3CCC4=C2C(=CC=C4)C1.Cl.Cl |
Synonyme |
Benzo(6,7)cyclohept(1,2,3-de)isoquinoline, 1,2,3,7,8,12b-hexahydro-2-( 2-(dimethylamino)ethyl)-, dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Formamide, [14C]](/img/structure/B8465.png)




![3-[(2-Naphthylsulfonyl)amino]propanoic acid](/img/structure/B8474.png)



![1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B8486.png)



